Ethyl cyano(1-cyanocyclopentyl)acetate
Overview
Description
Ethyl cyano(1-cyanocyclopentyl)acetate is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Spiro-Polycondensed Heterocyclic Systems
Researchers Gemma et al. (2002) described the synthesis of ethyl (2-acetyl-1-cyano-1,2,3,4-tetrahydro-1-isoquinolyl)acetate through cyanation/acylation. A key step involved the cobalt boride catalyzed reduction of a cyanoester intermediate, leading to novel spiro-polycondensed heterocyclic systems, highlighting the compound's role in advancing heterocyclic chemistry (Gemma et al., 2002).
Creation of Heterocyclic Compounds
Sakurai and Midorikawa (1967) explored the cyclization of ethyl cyanoacetate with various ketones in the presence of ammonium acetate. This process facilitated the synthesis of pyridone, pyridine, quinoline derivatives, and related heterocyclic compounds, showcasing the versatility of ethyl cyano(1-cyanocyclopentyl)acetate in synthesizing diverse heterocyclic structures (Sakurai & Midorikawa, 1967).
Development of Novel Organic Compounds
A study by Fukumoto, Kurosawa, and Okawara (1970) reported the preparation of ethyl(cyano)thallium acetate through reactions involving methyltin or ethyltin compounds. This research underscores the potential of this compound in developing novel organic compounds with specific functionalities (Fukumoto, Kurosawa, & Okawara, 1970).
Heterocyclic Compounds Synthesis and Structural Analysis
Tulyasheva et al. (2005) synthesized new compounds involving this compound and performed structural analysis in solution and crystal form. This work contributed to the understanding of the molecular structures and potential applications of such compounds in various fields of chemistry (Tulyasheva et al., 2005).
Reaction Pathways and Synthesis Techniques
Sheremetev, Serebryakov, and Tyrkov (2012) investigated the reaction pathways of ethyl cyano(dinitro)acetate with 3-amino-1,2,5-oxadiazole-4-carbonitrile oxide, revealing alternative reaction directions and synthesizing new compounds. This study highlights the compound's role in exploring novel chemical reactions and pathways for synthesizing unique chemical structures (Sheremetev, Serebryakov, & Tyrkov, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl cyano(1-cyanocyclopentyl)acetate is a complex organic compound that contains a carboxylate ester and a nitrile . It is a specialty product for proteomics research . .
Mode of Action
It is known that compounds with similar structures, such as ethyl cyanoacetate, have three different reactive centers—nitrile, ester, acidic methylene site—which make them versatile synthetic building blocks for a variety of functional and pharmacologically active substances . They can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .
Biochemical Pathways
For instance, Ethyl cyanoacetate is involved in the Acetate Pathway, which is crucial for the biosynthesis of polyketides and related compounds .
Pharmacokinetics
It is known that the compound has a molecular weight of 20624 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that compounds with similar structures, such as ethyl cyanoacetate, are used as starting materials for synthesis due to their variety of functional groups and chemical reactivity .
Action Environment
It is known that ethyl cyanoacetate, a compound with a similar structure, is a colorless liquid with a pleasant odor , suggesting that it may be stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
Ethyl cyano(1-cyanocyclopentyl)acetate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s cyano and ester groups make it a versatile intermediate in synthetic organic chemistry. It is known to participate in condensation reactions, such as the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene group . This interaction is crucial for the synthesis of various bioactive molecules.
Cellular Effects
This compound influences several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular enzymes can lead to changes in metabolic flux and the levels of specific metabolites . These effects are essential for understanding the compound’s role in cellular function and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . These interactions can lead to changes in gene expression and alterations in cellular pathways. The compound’s cyano group is particularly reactive, making it a valuable tool for studying enzyme mechanisms and developing new biochemical assays.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity can decrease over time if not stored properly . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects . Understanding the dosage threshold is crucial for developing safe and effective therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound’s cyano and ester groups are key functional groups that participate in various biochemical reactions. These interactions can affect metabolic flux and the levels of specific metabolites, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall activity and function.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-10(14)9(7-12)11(8-13)5-3-4-6-11/h9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBABJTYJPFDGJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1(CCCC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585340 | |
Record name | Ethyl cyano(1-cyanocyclopentyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62953-74-6 | |
Record name | Ethyl α,1-dicyanocyclopentaneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62953-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl cyano(1-cyanocyclopentyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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